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Compound of Interest

Compound Name: 3-(1H-indol-3-yl)propanamide

Cat. No.: B1595379 Get Quote

An In-depth Technical Guide to the Chemical Properties of 3-(1H-indol-3-yl)propanamide

Executive Summary
3-(1H-indol-3-yl)propanamide (CAS No. 5814-93-7) is a molecule of significant interest in the

fields of medicinal chemistry and drug development. As a derivative of the ubiquitous indole

scaffold, it serves as a crucial building block and precursor for a wide array of biologically active

compounds.[1][2] Its structure, combining a reactive indole nucleus with a versatile

propanamide side chain, makes it a valuable starting point for the synthesis of novel

therapeutic agents, including immunosuppressives, antimicrobials, and selective androgen

receptor degraders (SARDs).[3][4][5] This guide provides a comprehensive overview of the

core chemical properties of 3-(1H-indol-3-yl)propanamide, intended for researchers,

scientists, and drug development professionals. It covers the molecule's physicochemical

characteristics, a validated synthetic pathway, detailed spectroscopic analysis, reactivity profile,

and essential safety protocols.

Molecular Identity and Physicochemical Profile
A thorough understanding of a molecule begins with its fundamental identity and physical

properties. These data are critical for experimental design, from selecting appropriate solvents

to predicting behavior in physiological environments.
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The unambiguous identification of a chemical entity is paramount for reproducibility and

regulatory compliance.

Identifier Value

IUPAC Name 3-(1H-indol-3-yl)propanamide[6]

CAS Number 5814-93-7[6][7]

Molecular Formula C₁₁H₁₂N₂O[6]

Molecular Weight 188.23 g/mol [6]

InChI Key OTVHXWFANORBAK-UHFFFAOYSA-N

Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCC(=O)N[7]

Core Molecular Structure
The structure of 3-(1H-indol-3-yl)propanamide features a bicyclic indole ring system

connected at the C3 position to a three-carbon propanamide chain. The indole moiety provides

a planar, aromatic region susceptible to electrophilic attack and capable of hydrogen bonding

via its N-H group. The primary amide functional group is polar and can act as both a hydrogen

bond donor and acceptor, significantly influencing the molecule's solubility and intermolecular

interactions.

Figure 1: Chemical structure of 3-(1H-indol-3-yl)propanamide.

Physicochemical Properties
The physical properties dictate the compound's state, handling requirements, and solubility

characteristics.
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Property Value Source

Physical State Solid [8]

Melting Point 134-136 °C [7]

Boiling Point 487.6 °C at 760 mmHg [9]

Flash Point 248.7 °C [9]

Refractive Index 1.662 [9]

Synthesis and Purification
While 3-(1H-indol-3-yl)propanamide is commercially available, understanding its synthesis is

crucial for creating derivatives or for production at scale. A robust and common method for

forming the amide bond is through the coupling of a carboxylic acid and an amine.

Retrosynthetic Approach
The most logical retrosynthetic disconnection is at the amide C-N bond. This identifies 3-(1H-

indol-3-yl)propanoic acid and ammonia (or an ammonia equivalent) as the immediate

precursors. The propanoic acid itself can be derived from indole through various established

synthetic routes.

Experimental Protocol: DCC-Mediated Amide Coupling
This protocol describes a reliable method for synthesizing the title compound from its carboxylic

acid precursor, adapted from standard amide coupling procedures.[10] The use of N,N'-

Dicyclohexylcarbodiimide (DCC) as a coupling agent activates the carboxylic acid, facilitating

nucleophilic attack by the amine.

Materials:

3-(1H-indol-3-yl)propanoic acid

Ammonium chloride (NH₄Cl)

N,N'-Dicyclohexylcarbodiimide (DCC)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a solution of 3-(1H-indol-3-yl)propanoic acid (1.0 eq) in anhydrous DCM,

add ammonium chloride (1.1 eq) and triethylamine (2.5 eq). Stir the mixture at room

temperature for 10 minutes.

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in

anhydrous DCM dropwise over 15 minutes. The formation of a white precipitate

(dicyclohexylurea, DCU) may be observed.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash

the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization from an appropriate solvent system

(e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthetic Workflow Diagram
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Synthesis Workflow

3-(1H-indol-3-yl)propanoic acid
+ NH₄Cl, TEA, DCC

Amide Coupling
(DCM, 0°C to RT)

12-24h Aqueous Workup
(Filtration, Washes)

Filter DCU Purification
(Recrystallization or Chromatography) 3-(1H-indol-3-yl)propanamide

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of 3-(1H-indol-3-yl)propanamide.

Spectroscopic and Analytical Characterization
Spectroscopic analysis provides the definitive structural confirmation of a synthesized

molecule. The following sections outline the expected spectral features of 3-(1H-indol-3-
yl)propanamide based on its functional groups.[11][12]

¹H NMR Spectroscopy
Indole Protons (δ 7.0-8.0 ppm): The four protons on the benzene portion of the indole ring

will appear as a complex multiplet pattern. The proton at the C2 position will likely be a

singlet or a finely split signal around δ 7.0-7.2 ppm.

Indole N-H (δ ~8.1 ppm): A broad singlet corresponding to the N-H proton of the indole ring.

Its broadness is due to quadrupole broadening and potential hydrogen exchange.

Propyl Chain Protons (δ 2.5-3.0 ppm): Two distinct triplet signals are expected for the two

CH₂ groups, resulting from coupling with each other. The CH₂ group adjacent to the indole

ring (Cα) will be slightly upfield compared to the CH₂ group adjacent to the carbonyl (Cβ).

Amide N-H₂ (δ ~5.5-6.5 ppm): Two broad singlets for the non-equivalent amide protons. The

chemical shift can be highly variable depending on the solvent and concentration due to

hydrogen bonding.

¹³C NMR Spectroscopy
Carbonyl Carbon (δ ~175 ppm): A distinct signal in the downfield region, characteristic of an

amide carbonyl carbon.
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Indole Carbons (δ 110-140 ppm): Eight signals corresponding to the carbons of the indole

ring. The quaternary carbons (C3, C3a, C7a) will have different intensities compared to the

protonated carbons.

Propyl Chain Carbons (δ 20-40 ppm): Two signals in the aliphatic region for the two CH₂

groups.

Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups.[12]

N-H Stretching (3100-3400 cm⁻¹): Two distinct peaks are expected in this region,

corresponding to the symmetric and asymmetric stretching of the primary amide N-H₂ group.

A separate, sharper peak for the indole N-H stretch may also be observed.

C-H Stretching (2850-3100 cm⁻¹): Aromatic C-H stretches will appear above 3000 cm⁻¹,

while aliphatic C-H stretches will appear below 3000 cm⁻¹.

C=O Stretching (Amide I Band) (~1650 cm⁻¹): A very strong and sharp absorption band,

characteristic of the carbonyl group in a primary amide.[11]

N-H Bending (Amide II Band) (~1600 cm⁻¹): A strong band associated with the N-H bending

vibration, appearing near the C=O stretch.

Mass Spectrometry
In Electrospray Ionization (ESI) Mass Spectrometry, the expected molecular ion peak would be

[M+H]⁺ at m/z 189.24. High-resolution mass spectrometry (HRMS) would confirm the elemental

composition, C₁₁H₁₃N₂O⁺.[6]

Chemical Reactivity and Stability
The reactivity of 3-(1H-indol-3-yl)propanamide is governed by its two primary functional

components: the electron-rich indole ring and the amide group.

Indole Nucleus: The indole ring is susceptible to electrophilic substitution, typically at the C2

position, as the C3 position is already substituted.
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Amide Moiety: The amide bond is robust but can be hydrolyzed to the corresponding

carboxylic acid and ammonia under harsh acidic or basic conditions with heating.

Stability: The compound is reported to be light-sensitive.[13] Proper storage in amber vials or

protected from light is essential to prevent degradation.

Incompatible Materials: Avoid strong oxidizing agents, which can react with the electron-rich

indole ring.[13]

Hazardous Decomposition: Under thermal stress, the compound can decompose to produce

toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides

(NOx).[13]

Safety, Handling, and Storage
Adherence to safety protocols is critical when working with any chemical substance.

Hazard Identification
According to the Globally Harmonized System (GHS), 3-(1H-indol-3-yl)propanamide is

classified with the following hazards:

H302: Harmful if swallowed[6][14]

H315: Causes skin irritation[6][14]

H319: Causes serious eye irritation[6][14]

H335: May cause respiratory irritation[6][14]

Recommended Handling Procedures
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.[9]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety glasses with side shields or goggles, and a lab coat.[13]

Hygiene: Avoid formation of dust and aerosols.[9] Wash hands thoroughly after handling.
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Storage and Disposal
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Protect

from direct sunlight.[13] For long-term stability, refrigeration is recommended.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow the product to enter the sewage system.[15]

Relevance in Medicinal Chemistry and Drug
Development
The chemical properties outlined in this guide are fundamental to the role of 3-(1H-indol-3-
yl)propanamide as a privileged scaffold in drug discovery. Its defined structure, predictable

reactivity, and synthetic accessibility allow medicinal chemists to systematically modify its

structure to optimize biological activity. Derivatives have shown promise as:

Immunosuppressive Agents: By modifying the amide nitrogen, novel compounds with potent

immunosuppressive activity have been developed.[1][4]

Antimicrobial and Antitubercular Agents: The indole core is a known pharmacophore for

antimicrobial activity, and propanamide derivatives have been synthesized and tested

against various bacterial and fungal strains.[3][16]

Oncology Therapeutics: Propanamide-based structures have been explored as selective

androgen receptor degraders (SARDs) for the treatment of prostate cancer.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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